Dipentyl pyridine-2,6-dicarboxylate
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Overview
Description
Dipentyl pyridine-2,6-dicarboxylate is an organic compound derived from pyridine-2,6-dicarboxylic acid It is characterized by the presence of two pentyl ester groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,6-dicarboxylic acid+2PentanolH2SO4Dipentyl pyridine-2,6-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dipentyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Dipentyl pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dipentyl pyridine-2,6-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dipentyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions or enzymes, thereby modulating their activity. The pyridine ring can coordinate with metal ions, while the ester groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of pentyl ester groups.
Diethyl pyridine-2,6-dicarboxylate: Similar structure but with ethyl ester groups instead of pentyl ester groups.
Dipropyl pyridine-2,6-dicarboxylate: Similar structure but with propyl ester groups instead of pentyl ester groups.
Uniqueness
Dipentyl pyridine-2,6-dicarboxylate is unique due to the longer alkyl chains of the pentyl ester groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the formation of hydrophobic interactions or in the design of amphiphilic molecules.
Properties
CAS No. |
63597-04-6 |
---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
dipentyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-15(18-14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3 |
InChI Key |
PONGQFFDPLOECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCC |
Origin of Product |
United States |
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